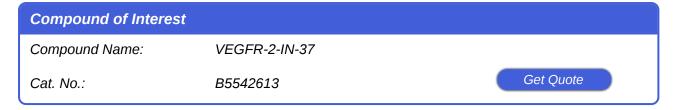


VEGFR-2-IN-37: A Technical Overview of a Novel Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and binding affinity of the compound **VEGFR-2-IN-37**. It includes detailed experimental protocols for key assays and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this molecule's mechanism of action.

Core Cellular Target and Binding Affinity

VEGFR-2-IN-37 has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The inhibitory activity of **VEGFR-2-IN-37**, also referred to as compound 12 in its primary study, has been quantified, providing insights into its potential therapeutic efficacy.

Compound	Target	Binding Affinity (IC50)	Inhibition at 200 μM
VEGFR-2-IN-37 (Compound 12)	VEGFR-2	0.07 μΜ	56.9%[1]

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory activity of **VEGFR-2-IN-37**.



In Vitro VEGFR-2 Kinase Assay

The inhibitory activity of **VEGFR-2-IN-37** against the VEGFR-2 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Biotinylated poly(Glu, Tyr) 4:1 substrate
- ATP (Adenosine triphosphate)
- Europium-labeled anti-phosphotyrosine antibody
- Streptavidin-allophycocyanin (SA-APC)
- Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
- VEGFR-2-IN-37 (dissolved in DMSO)

Procedure:

- The VEGFR-2 enzyme, biotinylated substrate, and the test compound (VEGFR-2-IN-37)
 were incubated in the assay buffer.
- The kinase reaction was initiated by the addition of ATP.
- The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
- The reaction was stopped by the addition of a solution containing EDTA.
- The detection reagents, europium-labeled anti-phosphotyrosine antibody and SA-APC, were added to the wells.
- The mixture was incubated to allow for the binding of the antibody to the phosphorylated substrate and the binding of SA-APC to the biotinylated substrate.



- The TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
- The percentage of inhibition was calculated by comparing the signal in the presence of the inhibitor to the control (no inhibitor).
- IC50 values were determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

The anti-proliferative activity of **VEGFR-2-IN-37** was assessed using a HUVEC proliferation assay. This assay measures the ability of the compound to inhibit the growth of endothelial cells, which is a critical step in angiogenesis.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM) supplemented with growth factors (e.g., VEGF)
- VEGFR-2-IN-37 (dissolved in DMSO)
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- 96-well cell culture plates

Procedure:

- HUVECs were seeded into 96-well plates at a predetermined density and allowed to attach overnight.
- The cell culture medium was replaced with fresh medium containing various concentrations of VEGFR-2-IN-37. A vehicle control (DMSO) was also included.
- The cells were stimulated with a pro-angiogenic growth factor, such as VEGF, to induce proliferation.

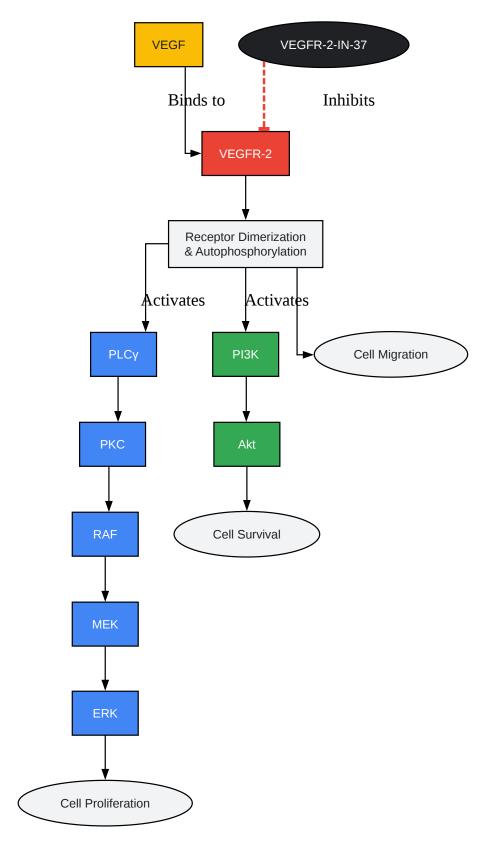


- The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
- After the incubation period, the cell proliferation reagent was added to each well according to the manufacturer's instructions.
- The absorbance or luminescence was measured using a plate reader. The signal is proportional to the number of viable cells.
- The percentage of proliferation inhibition was calculated by comparing the signal in the inhibitor-treated wells to the vehicle-treated control wells.
- IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentrations.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the VEGFR-2 signaling pathway and the general workflow of the experimental procedures used to characterize **VEGFR-2-IN-37**.

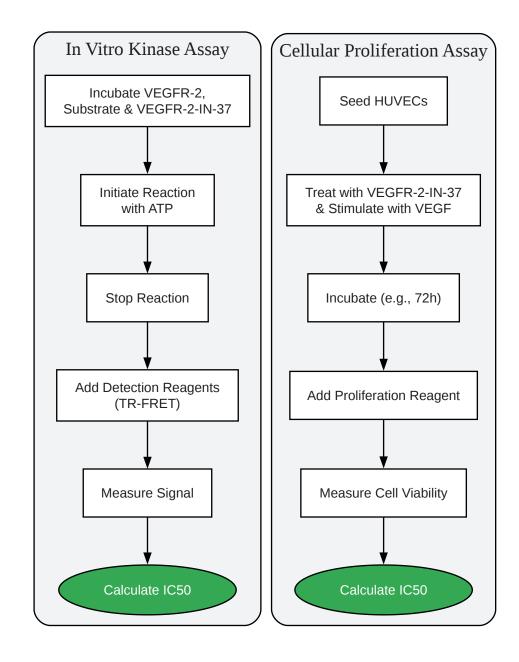




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Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.





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Caption: Experimental Workflow for Characterizing VEGFR-2-IN-37.

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References

- 1. tandfonline.com [tandfonline.com]
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